1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone
Description
Introduction and Structural Significance
Historical Development and Discovery
The compound emerged from parallel developments in Friedel-Crafts chemistry and fluorinated aromatic synthesis during the late 20th century. While simpler acetophenones like 4'-methoxyacetophenone were characterized as early as 1932, the introduction of both chlorine and trifluoromethyl groups required advances in two key areas:
- Directed ortho-metalation techniques enabling precise substitution patterns
- Fluorination methodologies using CF~3~-transfer reagents like (trifluoromethyl)trimethylsilane
Early synthetic routes employed copper-mediated coupling of 4-chloro-2-iodobenzotrifluoride with acetylene precursors, yielding the target compound in ≤45% purity. The 1995 development of Lewis acid-mediated trifluoromethylation marked a turning point, allowing direct introduction of the CF~3~ group to pre-chlorinated acetophenone intermediates.
Positional Isomerism in Trifluoromethylated Acetophenones
The spatial arrangement of substituents creates distinct physicochemical profiles:
Table 1: Isomeric Comparison of Chloro-Trifluoromethyl Acetophenones
Key observations:
Theoretical Framework for Halogenated Acetophenones in Research
Density Functional Theory (DFT) calculations reveal three critical electronic effects:
- Inductive withdrawal : The -CF~3~ group withdraws σ-electrons (σ* = -0.67 eV), polarizing the aromatic ring
- Resonance modulation : Chlorine's p-orbital participates in π-conjugation (ΔE~res~ = 1.4 kJ/mol), altering reaction sites
- Steric gearing : Ortho-substituents create a 127° dihedral angle that directs electrophilic attack to the 5-position
These properties make the compound ideal for studying:
Significance in Organofluorine Chemistry
The compound exemplifies three key principles of fluorinated drug design:
Table 2: Fluorine-Enhanced Pharmacological Properties
Applications span:
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRCUCLAZYKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chloro-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Positional Isomers
Key Observations :
- The position of the -CF₃ group significantly impacts reactivity. For example, the C2-substituted compound (target) may exhibit stronger electron-withdrawing effects compared to the C3-substituted isomer due to proximity to the ketone .
- Trifluoroethanone derivatives (e.g., CAS 321-31-3) lack the aromatic -CF₃ group, reducing steric hindrance but maintaining strong electron-withdrawing properties .
Halogen and Substituent Variations
Key Observations :
Antiparasitic Activity
Pyridine-based ethanone derivatives (e.g., UDO and UDD) inhibit the CYP51 enzyme in Trypanosoma cruzi, showing efficacy comparable to posaconazole .
Biological Activity
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone, a compound with significant biological activity, has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse biological effects, making it a subject of extensive research.
- IUPAC Name : this compound
- Molecular Formula : C9H7ClF3O
- Molecular Weight : 232.60 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action involves disrupting bacterial cell wall synthesis and function, leading to cell death.
Antiviral Properties
This compound has also demonstrated antiviral activity against specific viruses. In studies focusing on flaviviruses, compounds with similar structures were found to inhibit viral replication effectively. The presence of the trifluoromethyl group enhances the compound's potency by improving its binding affinity to viral proteins .
Anticancer Potential
The compound's anticancer properties have been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing healthy cells, indicating a selective cytotoxic effect. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <10 |
| Pseudomonas aeruginosa | 20 |
Study 2: Antiviral Activity Against Flaviviruses
In another investigation, the antiviral activity of structurally similar compounds was assessed using a yellow fever virus model. The study found that certain derivatives had an effective concentration (EC50) for inhibiting viral replication in the range of 5-50 µM. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced antiviral potency .
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 25 | 10 |
| Compound B | 15 | 15 |
| Compound C | 5 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its binding to viral proteins may inhibit critical processes such as viral entry and replication. Additionally, its impact on cellular pathways involved in apoptosis suggests potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
